molecular formula C22H19ClFN3O2S B279540 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide

Numéro de catalogue B279540
Poids moléculaire: 443.9 g/mol
Clé InChI: DQZPPTCQXDPPRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide, also known as TAK-659, is a small-molecule drug that has been developed as a potential treatment for various types of cancer. This compound belongs to the class of kinase inhibitors, which work by blocking the activity of specific enzymes involved in cancer cell growth and proliferation.

Mécanisme D'action

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide works by inhibiting the activity of several kinases that are involved in cancer cell growth and survival. Specifically, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide targets the Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC) enzymes. By inhibiting these kinases, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide blocks the signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor size and progression. Additionally, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide has been shown to inhibit the production of cytokines, which are involved in the inflammatory response that promotes cancer growth and metastasis. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide has also been shown to enhance the anti-tumor activity of other drugs, such as immune checkpoint inhibitors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide is its potent anti-tumor activity, which has been demonstrated in preclinical models of various types of cancer. Additionally, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide has a favorable safety profile, with no significant toxicities observed at therapeutic doses. However, one limitation of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide is its specificity for certain kinases, which may limit its effectiveness in some types of cancer.

Orientations Futures

There are several potential future directions for research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide. One area of interest is the development of combination therapies that include N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide, as this drug has been shown to enhance the anti-tumor activity of other drugs. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide, as well as its potential for use in different types of cancer. Finally, the development of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide analogs with improved specificity and potency may lead to the development of more effective cancer therapies.

Méthodes De Synthèse

The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the reaction of 4-bromo-2-fluoroaniline with 3-chloro-4-(2-thienylcarbonyl)piperazine to produce the intermediate compound. This intermediate is then coupled with 4-(3-aminophenyl)-2-fluorobenzamide to form the final product, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide.

Applications De Recherche Scientifique

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide has shown potent anti-tumor activity, both as a single agent and in combination with other drugs. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed at therapeutic doses.

Propriétés

Formule moléculaire

C22H19ClFN3O2S

Poids moléculaire

443.9 g/mol

Nom IUPAC

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C22H19ClFN3O2S/c23-17-14-15(25-21(28)16-4-1-2-5-18(16)24)7-8-19(17)26-9-11-27(12-10-26)22(29)20-6-3-13-30-20/h1-8,13-14H,9-12H2,(H,25,28)

Clé InChI

DQZPPTCQXDPPRI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl)C(=O)C4=CC=CS4

SMILES canonique

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl)C(=O)C4=CC=CS4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.